N-o-Fluorophenylglycine: A Technical Guide to its Chemical Properties, Structure, and Applications
N-o-Fluorophenylglycine: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of N-ortho-Fluorophenylglycine. The introduction of fluorine into amino acid structures is a key strategy in modern drug design, enabling the fine-tuning of molecular properties to enhance efficacy, metabolic stability, and bioavailability.[1][2][3] N-o-Fluorophenylglycine, as part of the broader class of fluorinated amino acids, serves as a critical building block in the synthesis of novel therapeutics.[1]
This document details the compound's physicochemical and spectroscopic properties, crystallographic data, and its role in medicinal chemistry. Detailed experimental protocols and workflow visualizations are provided to support practical application in research and development.
Chemical Structure and Identification
o-Fluorophenylglycine is a non-proteinogenic amino acid characterized by a fluorine atom at the ortho position of the phenyl ring attached to the alpha-carbon of glycine. This substitution imparts unique electronic properties that influence its chemical behavior and biological activity.
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IUPAC Name: 2-amino-2-(2-fluorophenyl)acetic acid
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Synonyms: 2-Fluorophenylglycine, DL-2-(o-fluorophenyl)glycine
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CAS Number: 84145-28-8 (for DL-racemic form)[4]
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Molecular Formula: C₈H₈FNO₂[4]
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Molecular Weight: 169.16 g/mol [4]
Structural Identifiers:
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InChI: InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[4]
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InChIKey: CGNMJIBUVDGMIY-UHFFFAOYSA-N[4]
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SMILES: C1=CC=C(C(=C1)F)C(C(=O)O)N
Physicochemical Properties
The physicochemical properties of fluorophenylglycine isomers are critical for their application in drug design. The introduction of fluorine can significantly alter properties such as lipophilicity and acidity (pKa) compared to the parent phenylglycine molecule.[3] Quantitative data for fluorophenylglycine isomers are summarized below.
| Property | Value | Compound | Reference |
| Molecular Weight | 169.15 g/mol | D-(-)-4-Fluorophenylglycine | [5] |
| 169.16 g/mol | 4-Fluorophenylglycine | [6] | |
| 169.16 g/mol | DL-2-(o-fluorophenyl)glycine | [4] | |
| Melting Point | ≥300 °C (lit.) | 4-Fluorophenylglycine | [6] |
| Boiling Point | 289.9±30.0 °C (Predicted) | 4-Fluorophenylglycine | [6] |
| Density | 1.347±0.06 g/cm³ (Predicted) | 4-Fluorophenylglycine | [6] |
| pKa | 1.90±0.10 (Predicted) | 4-Fluorophenylglycine | [6] |
| Appearance | White to off-white solid | 4-Fluorophenylglycine | [7] |
| Pale yellow powder | 4-Fluorophenylglycine | [6] | |
| Solubility | Soluble in polar solvents (water, alcohols) | 4-Fluorophenylglycine | [7] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of N-o-Fluorophenylglycine.
IR spectroscopy provides information about the functional groups present in the molecule.[8][9] For an amino acid like o-Fluorophenylglycine, characteristic absorptions are expected for the amine (N-H), carboxylic acid (O-H and C=O), and the fluorinated aromatic ring.
Characteristic IR Absorptions for Phenylglycine Derivatives:
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2800-3500 | Very strong and broad band. |
| N-H Stretch (Amine) | 3300-3500 | Medium to weak, can be obscured by O-H. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak, sharp peaks.[8][10] |
| C-H Stretch (Aliphatic, α-H) | 2850-3000 | Medium to weak.[10] |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp "stake-shaped" band. |
| C=C Stretch (Aromatic) | 1400-1600 | Multiple medium to weak sharp bands.[8] |
| C-F Stretch (Aryl Fluoride) | 1100-1400 | Strong absorption. |
An ATR-IR spectrum is available for DL-2-(o-fluorophenyl)glycine in the SpectraBase database.[4]
NMR spectroscopy is a powerful tool for determining the detailed molecular structure.[11] For o-Fluorophenylglycine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the alpha-proton, and the amine protons. The coupling between the fluorine atom and the adjacent aromatic protons is a key diagnostic feature.
¹³C NMR: The carbon NMR provides information on all unique carbon atoms in the molecule. The carbon atoms of the phenyl ring will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). The carboxyl and alpha-carbon signals are also characteristic. For α-glycine, the carboxyl carbon resonance is at 176.45 ppm.[11]
¹⁹F NMR: The fluorine NMR spectrum is highly sensitive and provides a distinct signal for the fluorine atom, with its chemical shift being indicative of the electronic environment. 4-Fluorophenylglycine has been used as a ¹⁹F NMR label for structural analysis of peptides.[12]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, confirming its identity.[13][14][15][16] For N-o-Fluorophenylglycine (C₈H₈FNO₂), the expected exact mass is 169.0539 g/mol .[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in MS/MS experiments would typically involve the loss of water (H₂O), formic acid (HCOOH), or the amino group (NH₃).
Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While specific crystal structure data for the ortho-isomer was not found in the provided search results, a study on fluorinated phosphonic acid analogues of phenylglycine highlights the use of this technique for structural characterization.[17] For such compounds, the analysis reveals details about bond lengths, angles, and intermolecular interactions like hydrogen bonding, which are crucial for understanding their behavior in biological systems.[17][18]
Synthesis and Experimental Protocols
Fluorinated phenylglycines can be synthesized through various methods. One common approach is a variation of the Strecker synthesis, starting from the corresponding fluorobenzaldehyde.
This protocol is a generalized procedure based on standard methods for α-amino acid synthesis.
Materials:
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2-Fluorobenzaldehyde
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Ammonium chloride (NH₄Cl)
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Sodium cyanide (NaCN) or Potassium cyanide (KCN)
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Ammonia solution (aqueous)
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Hydrochloric acid (HCl)
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Diethyl ether
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Methanol
Procedure:
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Step 1: Formation of α-Aminonitrile.
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In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in aqueous ammonia is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
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2-Fluorobenzaldehyde is added dropwise to the stirred solution.
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The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The formation of the intermediate, 2-amino-2-(2-fluorophenyl)acetonitrile, is monitored by Thin Layer Chromatography (TLC).
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The product is typically extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Step 2: Hydrolysis of the α-Aminonitrile.
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The crude α-aminonitrile from Step 1 is transferred to a round-bottom flask.
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Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours (typically 4-8 hours). This step hydrolyzes the nitrile group to a carboxylic acid.
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The reaction mixture is then cooled to room temperature and subsequently in an ice bath.
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The solution is neutralized by the slow addition of a base (e.g., concentrated ammonium hydroxide) to its isoelectric point, which causes the amino acid to precipitate.
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The resulting solid is collected by vacuum filtration, washed with cold water, followed by a small amount of cold ethanol or methanol.
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The product can be further purified by recrystallization from a water/ethanol mixture.
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Safety Precautions: This synthesis involves highly toxic sodium or potassium cyanide. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas. All waste must be quenched and disposed of according to institutional safety protocols.
The following diagram illustrates the general workflow for the Strecker synthesis of 2-Fluorophenylglycine.
Applications in Drug Development and Biological Activity
Fluorinated amino acids are valuable in medicinal chemistry for their ability to modulate the properties of peptides and small molecules.[1] The fluorine atom can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and alter conformation.[3][19]
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Peptide Modification: Incorporation of fluorophenylglycine into peptides can enhance their stability and cell permeability. The non-natural amino acid can also serve as a conformational constraint or a probe for studying peptide-protein interactions using ¹⁹F NMR.[12]
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Enzyme Inhibitors: Phenylglycine derivatives are integral components of various biologically active compounds, including antibiotics and enzyme inhibitors.[20] For example, L-phenylglycine derivatives have been designed as potential leads for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a target in diabetes treatment.[21]
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Building Block for Bioactive Molecules: 4-Fluorophenylglycine is a known building block for synthesizing biologically active compounds and may act as an inhibitor or modulator in biochemical pathways, including those related to neurotransmission.[7] While specific biological activities for the ortho-isomer are less documented in the initial search, its structural similarity suggests potential applications in similar areas.[22][23][24]
The diagram below outlines the logical flow of how the chemical properties of o-Fluorophenylglycine contribute to its utility in drug design.
References
- 1. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. D-(-)-4-Fluorophenylglycine | C8H8FNO2 | CID 124515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorophenylglycine | 7292-73-1 [chemicalbook.com]
- 7. CAS 7292-73-1: 4-Fluorophenylglycine | CymitQuimica [cymitquimica.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-linear classification for on-the-fly fractional mass filtering and targeted precursor fragmentation in mass spectrometry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Analysis of Unassigned High Quality MS/MS Spectra in Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accurate Mass Measurements in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 21. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioactivity of peptide analogs of the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
